3-Heptanone, 4-methyl-6-oxiranyl-

CAS No.: 63324-22-1

Cat. No.: VC18683967

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63324-22-1 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4-methyl-6-(oxiran-2-yl)heptan-3-one |

| Standard InChI | InChI=1S/C10H18O2/c1-4-9(11)7(2)5-8(3)10-6-12-10/h7-8,10H,4-6H2,1-3H3 |

| Standard InChI Key | LQHJAQYQAYERCP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C(C)CC(C)C1CO1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

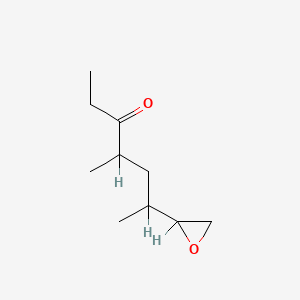

3-Heptanone, 4-methyl-6-oxiranyl- derives its name from a heptanone backbone (a seven-carbon chain with a ketone group at position 3) modified by a methyl group at position 4 and an oxirane ring at position 6. The IUPAC name, 4-methyl-6-(oxiran-2-yl)heptan-3-one, reflects this arrangement. Key structural features include:

-

Ketone group: At position 3, contributing to polarity and nucleophilic reactivity.

-

Methyl branch: At position 4, introducing steric hindrance that influences conformational flexibility.

-

Oxirane ring: A three-membered epoxide ring at position 6, conferring strain-driven reactivity and potential sites for ring-opening reactions .

The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational and experimental studies .

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.25 g/mol | |

| CAS Registry Number | 63324-22-1 | |

| IUPAC Name | 4-methyl-6-(oxiran-2-yl)heptan-3-one |

Spectroscopic and Physical Characteristics

While experimental data specific to this compound are sparse, its infrared (IR) and mass spectral profiles can be inferred from related ketones and epoxides. For instance:

-

IR Spectroscopy: Expected strong absorption near (C=O stretch) and (epoxide C-O-C asymmetric stretch) .

-

Mass Spectrometry: Predominant fragmentation patterns likely involve cleavage adjacent to the ketone and epoxide groups, yielding ions at 99 (loss of ) and 71 (epoxide ring rupture) .

Phase transitions and solubility parameters remain uncharacterized, though the compound’s polarity suggests moderate solubility in polar aprotic solvents like acetone or ethyl acetate.

Synthesis and Chemical Reactivity

Synthetic Challenges and Proposed Pathways

No optimized synthesis for 3-heptanone, 4-methyl-6-oxiranyl- has been reported, but plausible routes include:

-

Epoxidation of Unsaturated Precursors: Starting with 4-methyl-3-heptenone, epoxidation using meta-chloroperbenzoic acid (mCPBA) could yield the target compound.

-

Multi-Step Oxidation: Sequential oxidation of a diol precursor, followed by ketonization and epoxide formation via Sharpless epoxidation.

These methods remain theoretical, highlighting the need for systematic optimization of reaction conditions (e.g., temperature, catalysts) to improve yields.

Reactivity Profile

The compound’s dual functional groups enable diverse transformations:

-

Ketone Reactivity: Nucleophilic additions (e.g., Grignard reactions) at the carbonyl carbon, reducible to secondary alcohols with or .

-

Epoxide Ring-Opening: Acid- or base-catalyzed ring opening, yielding diols or ethers. For example, treatment with would produce a vicinal diol.

Such reactivity positions 3-heptanone, 4-methyl-6-oxiranyl- as a versatile intermediate for synthesizing polyoxygenated compounds, though experimental validation is pending.

Biological and Ecological Implications

Putative Roles in Chemical Ecology

Though direct evidence is lacking, structurally analogous compounds serve as insect pheromones or defense chemicals. For example:

-

Ant Pheromones: 4-Methyl-3-heptanone (CAS 6137-11-7), a simpler analog, functions as a trail pheromone in Pogonomyrmex ants .

-

Plant-Insect Interactions: Epoxides like cis-jasmone mediate plant-insect communication, suggesting potential allelochemical roles for 3-heptanone, 4-methyl-6-oxiranyl-.

Toxicity and Biodegradation

Comparative Analysis with Structurally Related Compounds

Table 2: Structural and Functional Comparison

This comparison underscores the unique hybrid structure of 3-heptanone, 4-methyl-6-oxiranyl-, which merges features of both linear ketones and cyclic epoxides.

Future Research Directions

Synthetic Methodology Development

Priority areas include:

-

Catalyst Design: Developing stereoselective catalysts for epoxidation to control oxirane ring configuration.

-

Green Chemistry Approaches: Exploring solvent-free or biocatalytic routes to enhance sustainability.

Biological Activity Screening

High-throughput assays could evaluate:

-

Pheromonal Activity: Behavioral responses in model insects (e.g., Drosophila).

-

Antimicrobial Potential: Growth inhibition assays against Gram-positive and Gram-negative bacteria.

Computational Modeling

Molecular dynamics simulations and density functional theory (DFT) calculations could predict:

-

Conformational Preferences: Impact of methyl and epoxide groups on molecular shape.

-

Reaction Pathways: Transition states for epoxide ring-opening or ketone reductions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume